molecular formula C6H12S B6149605 3,3-dimethylcyclobutane-1-thiol CAS No. 1935460-94-8

3,3-dimethylcyclobutane-1-thiol

Cat. No.: B6149605
CAS No.: 1935460-94-8
M. Wt: 116.2
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Description

3,3-Dimethylcyclobutane-1-thiol (CAS: Not provided in evidence) is a strained cyclobutane derivative featuring a thiol (-SH) functional group at position 1 and two methyl (-CH₃) substituents at position 3. The cyclobutane ring introduces significant angle strain due to its square planar geometry, which influences its reactivity and physical properties. Thiols are known for their strong nucleophilicity and lower boiling points compared to alcohols, but the steric effects of the methyl groups and ring strain may modulate these characteristics in this compound. While direct data on this specific thiol is absent in the provided evidence, comparisons can be drawn from structurally related cyclobutane derivatives and aliphatic analogs.

Properties

CAS No.

1935460-94-8

Molecular Formula

C6H12S

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylcyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclobutane-1-thiol involves its thiol group, which can undergo nucleophilic addition reactions. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. For example, it can interact with cysteine residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Diethyl 3-Ethylcyclobutane-1,1-dicarboxylate (CAS: 66016-02-2)

This compound () shares a cyclobutane core but differs in substituents: ethyl and two ester groups (-COOEt) at positions 1 and 3. Key distinctions include:

  • Molecular Weight : 228.28 g/mol (C₁₂H₂₀O₄), significantly higher than the thiol due to the ester moieties.
  • Synthetic Utility : Cyclobutane dicarboxylates are often intermediates in organic synthesis, whereas thiols are more reactive in nucleophilic substitutions or metal coordination .

Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate (CAS: 99974-66-0)

This analog () replaces the thiol with a hydroxyl (-OH) group and retains ester functionalities. Notable differences:

  • Reactivity : Alcohols engage in hydrogen bonding, whereas thiols exhibit weaker intermolecular forces but higher acidity (pKa ~10 for thiols vs. ~16 for alcohols). The strained cyclobutane ring may further modulate acidity .

3,3-Dimethyl-1-butanol (CAS: 624-95-3)

A linear analog () with a hydroxyl group and similar methyl substitution:

  • Molecular Weight : 102.17 g/mol (C₆H₁₄O), lower than the cyclobutane derivative due to the absence of ring strain.
  • Physical Properties: Straight-chain alcohols like this have higher boiling points than thiols (e.g., 3,3-dimethyl-1-butanol’s boiling point is ~135°C, while thiols typically boil 20–30°C lower). The cyclobutane ring in the target compound may reduce volatility due to increased molecular rigidity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
3,3-Dimethylcyclobutane-1-thiol C₆H₁₀S 114.21 (estimated) Thiol (-SH) 3,3-dimethyl
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate C₁₂H₂₀O₄ 228.28 Ester (-COOEt) 3-ethyl, 1,1-dicarboxylate
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate C₁₀H₁₆O₅ 216.23 Hydroxyl (-OH), ester 3-hydroxy, 1,1-dicarboxylate
3,3-Dimethyl-1-butanol C₆H₁₄O 102.17 Alcohol (-OH) 3,3-dimethyl

Research Findings and Implications

  • Ring Strain Effects : Cyclobutane derivatives (e.g., and ) exhibit heightened reactivity in ring-opening reactions due to angle strain. The thiol group in this compound may participate in strain-driven nucleophilic substitutions or serve as a ligand in coordination chemistry.
  • Synthetic Pathways : Cyclobutane esters () are synthesized via [2+2] photocycloadditions or catalytic cyclization, suggesting analogous routes for the thiol derivative with modifications to incorporate sulfur.

Q & A

Q. What are the common synthetic routes for preparing 3,3-dimethylcyclobutane-1-thiol, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves introducing a thiol group into a preformed cyclobutane scaffold. A plausible route includes the nucleophilic substitution of a halogenated precursor (e.g., 3,3-dimethylcyclobutane-1-chloride) with a thiolating agent like thiourea or sodium hydrosulfide. Reaction optimization may involve adjusting solvents (e.g., anhydrous THF), temperature (e.g., reflux), and catalysts (e.g., phase-transfer agents). For cyclobutane derivatives, steric hindrance from the dimethyl groups necessitates prolonged reaction times or elevated temperatures to improve yields .

Q. How can the stereochemistry and conformational dynamics of this compound be characterized experimentally?

Structural elucidation relies on techniques such as X-ray crystallography to resolve bond angles and ring conformation (e.g., semi-chair or puckered cyclobutane geometry). NMR spectroscopy (¹H, ¹³C, and 2D methods like NOESY) can identify stereochemical relationships and intramolecular hydrogen bonding. For example, coupling constants in ¹H NMR may reveal restricted rotation due to steric effects from the dimethyl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Thiols are prone to oxidation and may release toxic fumes. Handling requires inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Storage under refrigeration with stabilizers (e.g., BHT) is recommended. Waste disposal must follow regulations for sulfur-containing compounds to prevent environmental contamination .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

The dimethyl groups introduce significant steric bulk, potentially limiting access to catalytic sites in reactions like Suzuki-Miyaura couplings. Computational studies (DFT) can predict preferred binding modes with palladium or nickel catalysts. Electronically, the thiol group may act as a directing group or participate in oxidative addition, but steric hindrance could slow kinetic rates. Experimental optimization might involve ligand screening (e.g., bulky phosphines) to enhance turnover .

Q. What strategies are effective for incorporating this compound into fragment-based drug discovery (FBDD) platforms?

The compound’s compact, rigid structure makes it a promising fragment for probing hydrophobic binding pockets. Screening via surface plasmon resonance (SPR) or NMR-based assays can assess target affinity. Structure-activity relationship (SAR) studies may explore derivatization at the thiol group (e.g., disulfide formation) or cyclobutane ring functionalization. Co-crystallization with enzymes like proteases or kinases can reveal binding motifs .

Q. How do solvent polarity and pH affect the tautomeric equilibria and stability of this compound in aqueous systems?

Thiol-thione tautomerism can be studied via UV-Vis spectroscopy and pH titration. In polar solvents, the thiol form predominates, while nonpolar solvents may stabilize the thione. Buffered solutions at varying pH (2–12) can identify protonation states impacting reactivity. Stability assays (HPLC monitoring) under oxidative conditions (H₂O₂, O₂) quantify degradation pathways, guiding formulation strategies for biological assays .

Q. What role does this compound play in modulating enzyme inhibition kinetics, and how can this be validated experimentally?

Mechanistic studies require enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) and kinetic analysis (Lineweaver-Burk plots). For instance, the compound may act as a non-competitive inhibitor of cysteine proteases by forming covalent disulfide bonds. Mass spectrometry can confirm adduct formation, while mutagenesis (e.g., replacing catalytic cysteines) validates specificity .

Methodological Guidance

  • Synthetic Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps in thiolation reactions .
  • Structural Analysis : Combine X-ray crystallography with DFT calculations to correlate experimental and theoretical bond parameters .
  • Biological Screening : Employ high-throughput SPR or thermal shift assays to prioritize derivatives for further development .

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